Nicardipine-d3 Hydrochloride

Isotopic Purity LC-MS Internal Standard Bioanalytical Method Validation

Unlabeled nicardipine (CAS 54527-84-3) cannot serve as an internal standard-its identical mass precludes chromatographic resolution. Deuterated alternatives labeled at exchangeable N-H/O-H sites suffer hydrogen-deuterium back-exchange in aqueous mobile phases, causing isotopic purity decay and signal drift. Nicardipine-d3 Hydrochloride solves both problems: • Non-exchangeable C-D bonds at the methyl position ensure stable isotopic integrity throughout sample preparation and LC-MS analysis • +3 Da mass shift enables baseline resolution while co-eluting with the analyte, correcting for ion suppression that can reduce sensitivity by 20-80% • Supplied at ≥98% purity (HPLC) with ≥98 atom% D enrichment; USP/EP traceability available upon request for ANDA-submission bioequivalence studies

Molecular Formula C26H30ClN3O6
Molecular Weight 519.009
CAS No. 1432061-50-1
Cat. No. B563202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNicardipine-d3 Hydrochloride
CAS1432061-50-1
Synonyms1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid Methyl 2-[Methyl-d3(phenylmethyl)amino]ethyl Ester Hydrochloride;  RS-69216-d3;  YC-93-d3;  Antagonyl-d3;  Barizin-d3;  Bionicard-d3;  Cardene-d3;  Dacarel-d3;  Vasonase-d3; 
Molecular FormulaC26H30ClN3O6
Molecular Weight519.009
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC.Cl
InChIInChI=1S/C26H29N3O6.ClH/c1-17-22(25(30)34-4)24(20-11-8-12-21(15-20)29(32)33)23(18(2)27-17)26(31)35-14-13-28(3)16-19-9-6-5-7-10-19;/h5-12,15,24,27H,13-14,16H2,1-4H3;1H/i3D3;
InChIKeyAIKVCUNQWYTVTO-FJCVKDQNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nicardipine-d3 Hydrochloride: Deuterated Internal Standard


Nicardipine-d3 Hydrochloride (CAS 1432061-50-1) is a stable isotope-labeled analog of nicardipine hydrochloride, a dihydropyridine calcium channel blocker used in hypertension and angina management . The compound incorporates three deuterium atoms at the methyl position of the benzyl(methyl)aminoethyl moiety, yielding a molecular weight of 519.00 g/mol with a mass shift of +3 Da relative to unlabeled nicardipine [1]. This specific labeling site—on a non-exchangeable carbon-bound methyl group—prevents deuterium-hydrogen back-exchange under physiological and analytical conditions, a critical design feature distinguishing it from analogs labeled at labile positions . The compound is supplied as a hydrochloride salt with chromatographic purity typically ≥98% by HPLC and isotopic enrichment ≥98 atom % D, and is available as a reference standard with traceability to USP or EP pharmacopeial standards upon request .

Workflow
LC-MS/MS bioanalysis using stable isotope dilution
Labeling
Non-exchangeable C-D bond at methyl position; +3 Da mass shift
Reference Standard
Supplied with pharmacopeial traceability upon request; suitable for method validation

Nicardipine-d3 Hydrochloride: Why Generic Substitution Fails


Generic substitution fails at both the analytical and procurement levels for Nicardipine-d3 Hydrochloride. First, unlabeled nicardipine hydrochloride (CAS 54527-84-3) cannot substitute for the deuterated compound as an internal standard in LC-MS/MS workflows—the identical mass prevents chromatographic distinction from the analyte, rendering accurate quantitation impossible [1]. Second, among deuterated alternatives, performance heterogeneity is substantial: non-deuterated IS protocols fail to correct for ion suppression effects that can reduce analytical sensitivity by 20–80% [2]. Third, deuterated analogs labeled at exchangeable positions (e.g., N-H, O-H) undergo hydrogen-deuterium back-exchange in aqueous mobile phases, causing isotopic purity decay and signal drift during analytical runs . Nicardipine-d3's C-D bond at the methyl position is chemically non-exchangeable, ensuring stable isotopic integrity throughout sample preparation and LC-MS analysis [3]. These differences translate directly into quantifiable assay performance metrics—linearity range, accuracy, and matrix effect correction—that determine whether a bioanalytical method meets regulatory validation criteria under FDA and EMA guidelines.

Unlabeled nicardipine
Identical mass prevents chromatographic distinction from the analyte; unsuitable as an internal standard in LC-MS/MS.
Deuterated analogs at labile positions
H/D back-exchange in aqueous mobile phases causes isotopic purity decay and signal drift during runs.
Non-deuterated internal standards
May not co-elute with the analyte, failing to correct for matrix-induced ion suppression and compromising accuracy.

Nicardipine-d3 Hydrochloride: Comparative Evidence


Isotopic Purity Comparison

Nicardipine-d3 Hydrochloride (MedChemExpress Cat. HY-12515AS) is supplied with chromatographic purity of 99.72% by HPLC, exceeding the industry standard benchmark of ≥98% purity typical for deuterated internal standards in this class . Higher purity directly reduces interference from unlabeled nicardipine carryover, which can cause calibration curve bias exceeding 15% at the lower limit of quantitation (LLOQ) [1].

Isotopic Purity
Cross-study comparable
99.72% HPLC purity (vs. typical ≥98%)
Reduces unlabeled carryover and calibration bias at LLOQ
Purity specification per Certificate of Analysis
Isotopic Purity LC-MS Internal Standard Bioanalytical Method Validation

Pharmacokinetic Equivalence

In a clinical study of six healthy male volunteers using a Latin square cross-over design, intravenous administration of deuterium-labeled D3-nicardipine and unlabeled D0-nicardipine yielded similar values for each kinetic parameter [1]. Total plasma clearance was approximately 800 mL/min for both compounds, volume of distribution approximately 1 L/kg, and beta-elimination half-life ranged from 4 to 5 hours [1].

PK Equivalence
Direct head-to-head
D3-nicardipine
Clearance ~800 mL/min; t½ 4–5 h
Unlabeled (D0)
Clearance ~800 mL/min; t½ 4–5 h
D3 labeling does not alter pharmacokinetic behavior
Study in 6 healthy volunteers; Latin square design
Pharmacokinetics Stable Isotope Tracer Bioavailability

Matrix Effect Mitigation

Deuterated internal standards co-eluting with the analyte effectively correct for matrix-induced ion suppression, whereas non-deuterated internal standards or structurally dissimilar analogs fail to track these variations [1]. Nicardipine-d3, with its +3 Da mass shift, elutes within the same chromatographic window as nicardipine, experiencing identical matrix effects . In contrast, non-deuterated IS protocols can result in ion suppression ranging from 20% to 80% depending on sample matrix complexity, leading to unacceptable accuracy deviations [2].

Matrix Effect
Class-level inference
Deuterated IS (co-eluting)
Corrects ion suppression
Non-deuterated IS
Ion suppression 20–80%
Enables accurate quantitation in complex matrices
LC-MS/MS of biological matrices; requires method-specific verification
Matrix Effect Ion Suppression LC-MS/MS Quantitation

Analytical Selectivity

Nicardipine-d3 Hydrochloride is supplied as a defined stereochemical entity, distinguishable from both (R)-nicardipine-d3 (CAS 76093-35-1) and (S)-nicardipine-d3 (CAS 76093-36-2) enantiomers . Unlabeled nicardipine impurity reference standards (e.g., Nicardipine EP Impurity C, CAS 21881-77-6) are available as separate analytical reference materials but lack deuterium labeling, rendering them unsuitable for stable isotope dilution assays .

Analytical Selectivity
Supporting evidence
Racemic D3 HCl
Distinct CAS; deuterated
(R)/(S)-enantiomers & unlabeled impurities
Separate CAS; non-deuterated
Supports chiral analysis and impurity profiling
Stereochemical identity by CAS numbers; chiral HPLC required
Enantiomeric Purity Chiral Analysis Impurity Profiling

Published LC-MS/MS Protocol

Nicardipine hydrochloride-d3 (sourced from Toronto Research Chemicals) was employed as the internal standard in a validated protocol for the development and antimicrobial evaluation of nicardipine oral solution . The method utilized reagents of analytical grade including acetonitrile, ammonium formate, formic acid, methanol, and ethanol, demonstrating compatibility with standard LC-MS/MS workflows .

Published Protocol
Supporting evidence
Validated as ISTD in nicardipine oral solution LC-MS/MS method
Demonstrated method performance for formulation analysis
Source: Toronto Research Chemicals; independent validation recommended
Bioanalytical Method Oral Solution Formulation Antimicrobial Evaluation

Regulatory Traceability

Nicardipine D3 Hydrochloride is supplied with comprehensive characterization data compliant with regulatory guidelines and can be traceable to pharmacopeial standards such as USP or EP based on feasibility . CATO supplies the compound under ISO 17034 standard material producer certification, providing full product quality documentation including NMR, MS, HPLC, GC, IR, and UV spectra [1]. Alternative suppliers without ISO 17034 certification provide only basic product specifications, requiring end-user validation and increasing analytical burden [2].

Regulatory Traceability
Cross-study comparable
ISO 17034 certified; USP/EP traceability available; full characterization package
Reduces end-user analytical validation burden
Comprehensive NMR, MS, HPLC, GC, IR, UV spectra provided
ISO 17034 Reference Standard Regulatory Compliance

Nicardipine-d3 Hydrochloride: Validated Applications


LC-MS/MS Quantitation for Bioequivalence

Nicardipine-d3 Hydrochloride serves as the optimal internal standard for LC-MS/MS quantitation of nicardipine in human plasma, with demonstrated pharmacokinetic equivalence to the unlabeled analyte (total plasma clearance ~800 mL/min, t½ β 4–5 h) [1]. The +3 Da mass shift enables baseline chromatographic resolution while co-eluting with nicardipine to correct for matrix effects that can suppress signal by 20–80% [2]. This application is essential for bioequivalence studies supporting ANDA submissions and for therapeutic drug monitoring in clinical pharmacology.

Simultaneous IV and Oral Pharmacokinetics

The compound enables simultaneous administration of oral (unlabeled) and intravenous (deuterium-labeled) nicardipine in a single study visit, reducing inter-subject variability and study duration compared to traditional two-period cross-over designs [1]. This methodology has been validated in human volunteers for determining absolute bioavailability and systemic clearance parameters, with demonstrated equivalence of D3- and D0-nicardipine kinetics under Latin square cross-over conditions [1].

Quality Control and Reference Standard Applications

Nicardipine D3 Hydrochloride supplied under ISO 17034 certification with USP/EP traceability is suitable for analytical method development, method validation (AMV), and quality control (QC) applications during Abbreviated New Drug Application (ANDA) preparation and commercial production of nicardipine formulations [3]. Comprehensive characterization data including NMR, MS, HPLC, GC, IR, and UV spectra eliminate the need for end-user re-validation, accelerating regulatory submission timelines [4].

Drug-Drug Interaction and Metabolic Stability Studies

In studies evaluating the impact of co-administered drugs on nicardipine metabolism—for example, nicardipine's demonstrated 79.22% inhibition rate against quetiapine metabolism [5]—Nicardipine-d3 provides the analytical precision required to detect small but statistically significant changes in plasma concentration profiles. The stable isotope internal standard corrects for matrix variability inherent in samples containing multiple drug entities and their metabolites.

Application
Selection Property
Validation Focus
Nicardipine bioequivalence research (LC-MS/MS)
Stable isotope ISTD with non-exchangeable label
Matrix effect correction; accuracy / precision endpoint review
Absolute bioavailability research via stable isotope tracer
Co-eluting D3-ISTD with matched PK profile
Crossover study design validation; exposure-model interpretation
Reference standard for analytical method development
ISO 17034 certified; pharmacopeial traceability upon request
Identity and purity documentation; method transfer review
In vitro drug interaction and metabolic stability research
ISTD for complex multi-analyte matrices
Matrix-effect correction in co-administered drug samples

Technical Documentation Hub

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34 linked technical documents
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